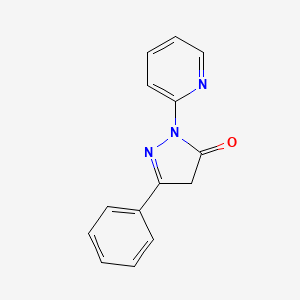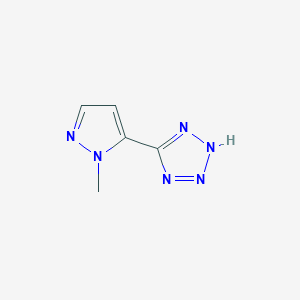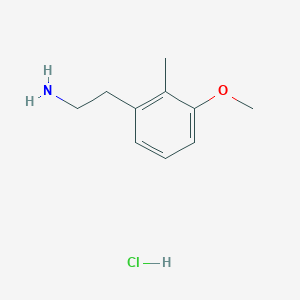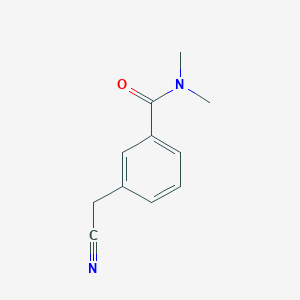![molecular formula C9H16N2O3 B6603476 tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate CAS No. 146986-97-2](/img/structure/B6603476.png)
tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate, also known as tert-butyl carbamate, is a chemical compound commonly used in organic synthesis and laboratory experiments. It is a tert-butyl ester of carbamic acid, a derivative of urea, and is a white, crystalline solid with a melting point of 69-71 °C. This compound is readily soluble in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile, and is insoluble in water. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, acylation, and amination.
Scientific Research Applications
Tert-butyl carbamate has been used in various scientific research applications, including as a reagent for the synthesis of a variety of compounds. It has also been used as a catalyst for the synthesis of amides and as a reagent for the synthesis of cyclic carbonates. Additionally, it has been used in the synthesis of peptides and proteins, and as a reagent for the synthesis of peptide-based drugs.
Mechanism of Action
Tert-butyl carbamate acts as a nucleophile in organic reactions, undergoing substitution reactions with electrophiles. In the presence of a base, it can also undergo an acylation reaction with an acid, forming a tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate ester. Additionally, tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate carbamate can be used as a catalyst for the synthesis of amides, as well as for the synthesis of cyclic carbonates.
Biochemical and Physiological Effects
Tert-butyl carbamate is a generally nontoxic compound that is not expected to cause any adverse biochemical or physiological effects. It is not metabolized by the body, and is rapidly excreted in the urine.
Advantages and Limitations for Lab Experiments
Tert-butyl carbamate has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions, and it is readily soluble in polar organic solvents. Additionally, it is a relatively inexpensive and readily available compound. However, it is not soluble in water, and can be toxic if inhaled or ingested.
Future Directions
The use of tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate carbamate in organic synthesis and laboratory experiments is expected to continue to grow in the future. It could potentially be used in the synthesis of more complex compounds and drugs, as well as for the synthesis of peptides and proteins. Additionally, it could be used as a catalyst for the synthesis of amides and cyclic carbonates, and as a reagent for the synthesis of peptide-based drugs. Additionally, it could be used in the synthesis of more complex compounds, such as carbohydrates and amino acids. Finally, research into the potential applications of tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate carbamate in other fields, such as biochemistry, could lead to further discoveries and applications.
Synthesis Methods
Tert-butyl carbamate can be synthesized by reacting tert-butanol with carbamic acid in the presence of a base. The reaction is typically carried out in aqueous solution, and the product is isolated by filtration and crystallization. Alternatively, tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate carbamate can also be synthesized by reacting tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate alcohol with urea and a base. This reaction is typically carried out in an organic solvent such as dimethylformamide.
properties
IUPAC Name |
tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEDXPKCFGTWDN-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)
![5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione](/img/structure/B6603438.png)




![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)
![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)


